![molecular formula C20H22N2O3 B2937441 (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411329-63-8](/img/structure/B2937441.png)
(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide, also known as YK-11, is a synthetic steroid that has gained popularity in the scientific research community due to its potential as a selective androgen receptor modulator (SARM). YK-11 has been shown to have a high affinity for the androgen receptor, which is responsible for mediating the effects of testosterone in the body.
Mechanism of Action
(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide works by binding to the androgen receptor and activating the same pathways that are activated by testosterone. This leads to an increase in protein synthesis, which is responsible for muscle growth and repair. (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide has also been shown to have an effect on bone density, potentially making it useful in the treatment of osteoporosis.
Biochemical and Physiological Effects:
(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase muscle mass and bone density, while decreasing fat mass. It has also been shown to increase the production of follistatin, a protein that inhibits myostatin, which is responsible for limiting muscle growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide is its selectivity for the androgen receptor, which reduces the risk of unwanted side effects. However, there are also some limitations to using (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide in lab experiments. For example, it is still a relatively new compound, and more research is needed to fully understand its effects. Additionally, the cost of (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide can be prohibitive for some researchers.
Future Directions
There are several potential future directions for research on (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide. One area of interest is its potential as a treatment for osteoporosis, due to its effect on bone density. Additionally, there is interest in studying the effects of (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide on muscle wasting diseases, such as muscular dystrophy. Finally, more research is needed to fully understand the long-term effects of (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide on the body, and to determine its safety for human use.
Conclusion:
In conclusion, (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide is a synthetic steroid that has gained popularity in the scientific research community due to its potential as a selective androgen receptor modulator. It has been shown to have a range of biochemical and physiological effects, including an increase in muscle mass and bone density. While there are some limitations to using (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide in lab experiments, there are also several potential future directions for research on this compound.
Synthesis Methods
(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide is a synthetic compound that was first synthesized in 2011 by a team of Japanese researchers led by Yuichiro Kanno. The synthesis method involves the reaction of 4-dimethylaminobutyric acid with 2-(2-methyl-5-nitro-1H-benzo[d]imidazol-1-yl)ethanol in the presence of a reducing agent. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, yielding (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide.
Scientific Research Applications
(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide has been studied extensively for its potential as a SARM. It has been shown to selectively bind to the androgen receptor, which is responsible for mediating the effects of testosterone in the body. Unlike traditional anabolic steroids, which can have a range of unwanted side effects, (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have a more targeted effect on muscle growth and bone density.
properties
IUPAC Name |
(E)-N-(2-dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22(2)14-6-11-19(23)21-13-12-15-7-5-10-18-20(15)25-17-9-4-3-8-16(17)24-18/h3-11H,12-14H2,1-2H3,(H,21,23)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSSNYIXHURJEN-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1=C2C(=CC=C1)OC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1=C2C(=CC=C1)OC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[2-(oxanthren-1-yl)ethyl]but-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.